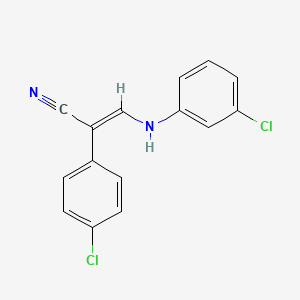![molecular formula C20H13NO5S B2992875 Methyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate CAS No. 477490-50-9](/img/structure/B2992875.png)
Methyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecule contains a benzothiophene ring, an oxochromene ring, and a carboxylate ester group . The presence of these functional groups suggests that the molecule may have interesting chemical properties and reactivity.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s likely that it would participate in reactions typical of carbonyl compounds, amines, and esters. For example, the carbonyl group could undergo nucleophilic addition reactions, and the amine could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the carbonyl and the ester could make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Studies on structurally related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, have highlighted the importance of crystal structure analysis in understanding the molecular and electronic structure of benzothiophene derivatives. This research has shown how crystal structure is stabilized by intra- and intermolecular hydrogen bonds, which could be crucial for designing compounds with specific properties (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).
Catalytic Reactions
The palladium-catalyzed methylation and arylation of C-H bonds in simple carboxylic acids, including the activation and functionalization of C-H bonds, represent a significant area of research for benzothiophene derivatives. This method has been employed for the facile Pd-insertions into sp3 β-C−H bonds in aliphatic acids, demonstrating the compound's potential in synthetic organic chemistry (R. Giri, N. Maugel, Jiao Li, Dong-Hui Wang, Steven P. Breazzano, L. B. Saunders, Jin-Quan Yu, 2007).
Aminocarbonylation Reactions
The aminocarbonylation of iodobenzene and iodoalkenes using amino acid methyl esters to produce 2-oxo-carboxamide type derivatives has been explored, indicating the versatility of benzothiophene derivatives in forming carbonylated products under catalytic conditions. This process demonstrates the compound's potential in the synthesis of biologically relevant molecules (Ernő Müller, G. Péczely, R. Skoda‐Földes, E. Takács, G. Kokotos, E. Bellis, L. Kollár, 2005).
Synthesis of Derivatives
The synthesis of thiophene derivatives, such as methyl 3-hydroxythiophene-2-carboxylate, and their conversion into various biologically active molecules, showcases the potential applications of benzothiophene derivatives in medicinal chemistry and drug design. These studies provide insight into the methods for synthesizing and modifying benzothiophene derivatives for specific biological activities (C. Corral, J. Lissavetzky, 1984).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5S/c1-25-20(24)17-16(12-7-3-5-9-15(12)27-17)21-18(22)13-10-11-6-2-4-8-14(11)26-19(13)23/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZZYPLQHFGMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-3-methylbutyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2992793.png)
![6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2992795.png)
![4-((3-nitrobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2992796.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2992800.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2992803.png)

![1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2992805.png)



![3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2992814.png)
![2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol](/img/structure/B2992815.png)